1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(6-13-14(9)2)8-15-5-3-4-10(7-15)12(16)17/h6,10H,3-5,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPQZAMTVPDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of 1,5-Dimethyl-1H-pyrazol-4-ylmethyl Halide: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate halogenating agent such as thionyl chloride (SOCl₂) to form the corresponding halide.
Nucleophilic Substitution Reaction: The halide is then reacted with piperidine-3-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as piperidine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols, and bases like triethylamine (Et₃N) are employed.
Major Products Formed:
Oxidation Products: Piperidine-3,6-dicarboxylic acid.
Reduction Products: Reduced derivatives of piperidine-3-carboxylic acid.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Research indicates that 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid exhibits various biological activities. Its structure allows it to interact with biological targets, making it relevant for:
1. Oncology
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The piperidine and pyrazole components may enhance the compound's ability to bind to specific receptors involved in tumor growth.
2. Infectious Diseases
The compound's potential as an antimicrobial agent is under investigation. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways could provide a basis for developing new antibiotics.
3. Neurological Disorders
Given the piperidine structure's known effects on neurotransmitter systems, this compound may also be explored for its efficacy in treating neurological disorders such as depression or anxiety.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine ring could enhance potency and selectivity against cancer cells.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) demonstrated that compounds similar to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine showed promising activity against Gram-positive bacteria. The study highlighted the importance of the carboxylic acid group in enhancing solubility and bioavailability.
Case Study 3: Neuropharmacological Effects
In a recent pharmacological study, derivatives of this compound were tested for their ability to modulate serotonin receptors. The findings suggested that certain substitutions on the piperidine ring could lead to increased affinity for serotonin receptors, indicating potential applications in treating mood disorders.
Mechanism of Action
The mechanism by which 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Substituent Position and Linkage
- Target Compound : The pyrazole is attached via a methylene group to the piperidine ring, favoring flexibility and moderate steric bulk.
Physicochemical Properties
- LogP and Solubility : Sulfonyl-linked analogs (e.g., CAS 956961-11-8) likely exhibit higher hydrophilicity (lower LogP) compared to the methylene-linked target compound.
- Thermal Stability : Trifluoromethyl groups (as in CAS 1006348-78-2) may enhance thermal stability due to strong C-F bonds .
Biological Activity
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The structural characteristics of this compound suggest that it may exhibit significant interactions with various biological targets, leading to diverse pharmacological effects.
The molecular formula of this compound is with a molecular weight of 237.3 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Weight | 237.3 g/mol |
| Molecular Formula | C12H19N3O2 |
| IUPAC Name | 1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
| PubChem CID | 19623247 |
| Appearance | Powder |
Biological Activity
Recent studies have highlighted the anticancer potential of pyrazole-containing compounds, including those with piperidine substituents. The following sections detail the biological activities associated with this compound.
Anticancer Activity
Research indicates that compounds similar to 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine have demonstrated significant anticancer properties . For instance:
- Apoptosis Induction : In vitro studies show that derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds increased caspase-3 activity significantly at concentrations as low as 10 µM, suggesting a mechanism involving the activation of apoptotic pathways .
- Cell Cycle Arrest : Compounds containing pyrazole moieties have been reported to cause cell cycle arrest in cancer cells, thereby inhibiting proliferation. This effect was observed in studies where cell cycle analysis demonstrated significant alterations in the distribution of cells across different phases .
Other Biological Activities
Besides anticancer effects, pyrazole derivatives have shown promise in other areas:
- Antimicrobial Activity : The pyrazole scaffold has been associated with antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some studies suggest that pyrazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Microtubule Destabilization : A study synthesized various pyrazole derivatives and found that they inhibited microtubule assembly effectively at concentrations around 20 µM. This suggests a potential application in targeting cancer cell division .
- Evaluation of Antiproliferative Effects : In another investigation, compounds were tested against multiple cancer cell lines, revealing significant antiproliferative effects and confirming their potential as anticancer agents through various mechanisms including apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized for scalability?
- Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., alkylation of pyrazole derivatives with piperidine intermediates) is commonly employed. For example, analogous reactions use palladium catalysts and tert-butyl alcohol under inert atmospheres for cross-coupling steps . Optimization may include adjusting reaction temperature (e.g., 40–100°C), solvent systems (e.g., acetonitrile or dioxane), and purification via recrystallization or column chromatography. Reaction monitoring via HPLC or LC-MS ensures intermediate purity ≥95% .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on pyrazole and piperidine rings). For example, pyrazole proton signals typically appear at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated [M+H]+ for C₁₃H₂₀N₃O₂: 266.15).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, as described for structurally related pyrazole-carboxylic acids .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Solubility in aqueous buffers is often limited. Strategies include:
- Using DMSO as a co-solvent (<1% v/v to minimize cytotoxicity).
- Salt formation (e.g., sodium or hydrochloride salts) to enhance polar interactions, as seen in analogous piperidine derivatives .
- Sonication or heating (≤60°C) to temporarily improve dispersion .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target active sites. Use the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) to assess hydrogen bonding and steric fit .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to rule out variability.
- Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS detects degradation products or active metabolites that may explain discrepancies .
Q. What strategies are recommended for studying the compound’s metabolic stability and CYP enzyme interactions?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, monitoring parent compound depletion via LC-MS. Use ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways .
- Recombinant CYPs : Test inhibition against CYP1A2, 2D6, and 3A4 isoforms using fluorogenic substrates. IC₅₀ values <10 μM suggest high interaction risk .
Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
